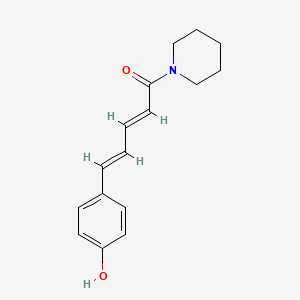

Coumaperine

Description

Properties

CAS No. |

76733-91-0 |

|---|---|

Molecular Formula |

C16H19NO2 |

Molecular Weight |

257.33 g/mol |

IUPAC Name |

(2E,4E)-5-(4-hydroxyphenyl)-1-piperidin-1-ylpenta-2,4-dien-1-one |

InChI |

InChI=1S/C16H19NO2/c18-15-10-8-14(9-11-15)6-2-3-7-16(19)17-12-4-1-5-13-17/h2-3,6-11,18H,1,4-5,12-13H2/b6-2+,7-3+ |

InChI Key |

QDAARMDLSCDBFU-YPCIICBESA-N |

SMILES |

C1CCN(CC1)C(=O)C=CC=CC2=CC=C(C=C2)O |

Isomeric SMILES |

C1CCN(CC1)C(=O)/C=C/C=C/C2=CC=C(C=C2)O |

Canonical SMILES |

C1CCN(CC1)C(=O)C=CC=CC2=CC=C(C=C2)O |

Synonyms |

coumaperine N-5-(4-hydroxyphenyl)-2E,4E-pentadienoylpiperidine |

Origin of Product |

United States |

Scientific Research Applications

Chemopreventive Effects

Research has demonstrated that coumaperine exhibits significant chemopreventive properties. A study investigated its effects against hepatocarcinogenesis in male F344 rats. The results indicated that this compound administration at a dose of 100 mg/kg/day reduced the number and area of glutathione S-transferase placental form (GST-P)-positive hepatocellular foci, suggesting its potential to inhibit the initiation of liver cancer. The study highlighted that this compound may modulate cell proliferation, contributing to its protective effects against carcinogenesis .

Antibacterial Activity

This compound and its synthetic derivatives have been evaluated for their antibacterial properties, particularly their ability to inhibit quorum sensing and the NF-κB signaling pathway in bacteria. A recent study tested 32 synthetic derivatives of this compound, revealing that several compounds exhibited high quorum sensing inhibition and NF-κB inhibitory activities without significant cytotoxicity. For instance, compounds such as CP-154 demonstrated the ability to inhibit bacterial growth while also reducing NF-κB activation, indicating their potential as therapeutic agents against bacterial infections .

Enzyme Inhibition

This compound has also shown promise in enzyme inhibition assays. It was evaluated for its ability to inhibit α-glucosidase and lipase activities, which are crucial in managing diabetes and obesity, respectively. The inhibition assays indicated that this compound could effectively inhibit these enzymes, suggesting its application in metabolic disorder management .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Case Study 1: Hepatocarcinogenesis Prevention

In a controlled animal study, this compound was administered prior to the induction of hepatocarcinogenesis using diethylnitrosamine (DEN). The results indicated a statistically significant reduction in liver tumor markers, supporting its role as a chemopreventive agent.

Case Study 2: Antibacterial Efficacy

A series of synthetic derivatives were tested against various bacterial strains. CP-154 was particularly noted for its dual action of inhibiting both quorum sensing and bacterial growth, highlighting the potential for developing new antibacterial therapies based on this compound derivatives.

Comparison with Similar Compounds

Structural and Functional Analogues

Piperine

- Source : Piper nigrum.

- Key differences :

- Piperine is a piperidine alkaloid, while coumaperine is an amide derivative.

- Piperine enhances drug bioavailability but lacks direct 5-LOX or NF-κB inhibitory activity. This compound derivatives (e.g., CP-209) show specific enzyme inhibition .

- Antimicrobial activity of piperine is moderate, whereas this compound derivatives (e.g., CP-154) inhibit QS and bacterial growth synergistically .

Piperolactam A

- Source : Piper longum.

- This compound exhibits broader therapeutic applications, including chemoprevention and neuroinflammation modulation .

Aurapten

- Source : Citrus hassaku.

- Key differences: Aurapten is a coumarin derivative with weak chemopreventive effects in rat livers compared to this compound (GST-P foci reduction: this compound > aurapten) . No reported 5-LOX or antiviral activity, unlike this compound .

Withaferin A

- Source : Withania somnifera.

- Key differences :

Curcumin and Derivatives

- Source : Curcuma longa.

- Key differences :

Comparative Bioactivity Table

Mechanistic Advantages of this compound

Preparation Methods

Knoevenagel Condensation for Coumarin Core Formation

The coumarin scaffold, a prerequisite for this compound synthesis, is frequently constructed via Knoevenagel condensation. This reaction involves the cyclization of salicylaldehyde derivatives with active methylene compounds such as diethyl malonate or Meldrum’s acid. Brahmachari et al. demonstrated that sodium azide or potassium carbonate catalyzes this reaction in aqueous media at room temperature, achieving yields up to 99% for coumarin-3-carboxylic acids. For instance, salicylaldehyde reacts with Meldrum’s acid under these conditions to form coumarin-3-carboxylic acid, which serves as a precursor for further functionalization (Scheme 1).

Ultrasound irradiation has emerged as a key innovation in this domain. Silveira Pinto and Souza compared traditional reflux (7 hours, 60–70% yield) with ultrasonic methods (40 minutes, 85–90% yield), highlighting the latter’s efficiency in accelerating reaction kinetics and improving yields. The ultrasonic approach, operating at 20 kHz and 90% power output, minimizes side reactions and enhances purity, making it suitable for large-scale coumarin production.

Perkin Condensation for Coumarin Derivatives

The Perkin reaction, utilizing salicylaldehyde, acetic anhydride, and alkali metal acetates, remains a cornerstone for coumarin synthesis. Augustine et al. optimized this method using propylphosphonic anhydride (T3P) and triethylamine (TEA) in n-butyl acetate, achieving moderate to good yields (46–74%) for 3-arylcoumarins. A critical advancement was disclosed in US Patent 3,631,067, which mandates maintaining the molar ratio of alkali metal acetate below that of salicylaldehyde to facilitate direct distillation of coumarin. For example, a reaction with 0.2–0.6 moles of sodium acetate per mole of salicylaldehyde and 1.5–3 moles of acetic anhydride at 180°C yielded 40.5% coumarin, with subsequent distillation recovering 94.7% of the product.

Functionalization of Coumarin to this compound

Amidation of Coumarin-3-Carboxylic Acid

This compound is synthesized by conjugating the coumarin core with a piperidine moiety via amidation. Ghanei-Nasab et al. outlined a multi-step protocol starting with ethyl coumarin-3-carboxylates, which are hydrolyzed to carboxylic acids using sodium hydroxide. The acids are then converted to acid chlorides with thionyl chloride and reacted with amines under microwave irradiation. For instance, coupling coumarin-3-carbonyl chloride with tryptamine in acetonitrile at 80°C for 5 minutes yielded N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides. Adapting this method, this compound could be synthesized by substituting tryptamine with piperidine.

Microwave-Assisted Bromination and Alkylation

Microwave technology enhances both reaction speed and selectivity in coumarin functionalization. Osman et al. reported a two-step synthesis of 3-bromoacetylcoumarin, where 3-acetylcoumarin is brominated in chloroform under microwave conditions. This approach reduced reaction times from hours to minutes while maintaining high yields (99%). Subsequent alkylation or arylation of the brominated intermediate with piperidine derivatives could yield this compound analogs.

Catalytic Systems and Reaction Optimization

Heterogeneous Catalysis for Green Synthesis

Recent studies emphasize eco-friendly catalysts for coumarin synthesis. Sairam et al. screened 12 catalysts for Knoevenagel condensation, identifying piperidine in toluene as optimal for producing 2H-chromene-3-carboxylates (25–82% yield). Similarly, Khan et al. employed phenyliododiacetate (PIDA) in ethanol at 35–40°C, achieving 90–92% yields. These systems minimize waste and energy consumption, aligning with green chemistry principles.

Analytical Characterization of this compound

Spectroscopic Techniques

This compound derivatives are characterized using NMR, IR, and mass spectrometry. For example, NMR of 3-acetylcoumarin shows a singlet at δ 2.65 ppm for the acetyl group and a doublet at δ 6.30 ppm for the coumarin proton. High-resolution mass spectrometry (HRMS) confirms molecular ions with mass accuracy <5 ppm.

Q & A

Basic Research Questions

Q. What established protocols are recommended for synthesizing Coumaperine, and how can reproducibility be ensured?

- Methodology : Follow detailed experimental procedures outlined in peer-reviewed studies, such as Muthuraman et al. (2019), which describe the synthesis of this compound derivatives via condensation reactions under nitrogen atmosphere . To ensure reproducibility, document reaction conditions (e.g., temperature, solvent ratios) and characterize intermediates using NMR and mass spectrometry. Adhere to guidelines for experimental reporting, including explicit descriptions of purification methods and yield calculations .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to characterize this compound’s purity and structural identity?

- Methodology : Use high-resolution NMR (¹H, ¹³C) to confirm the presence of key functional groups (e.g., amide bonds, aromatic rings). Compare spectral data with reference libraries or previously published this compound spectra . For purity assessment, employ HPLC with UV detection (λ = 254 nm) and validate results against calibration curves. Report solvent systems and column specifications to enable cross-laboratory validation .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s pharmacological activity?

- Methodology : Use enzyme inhibition assays (e.g., 5-lipoxygenase inhibition) to assess biological activity. Follow protocols from Muthuraman et al. (2019), including substrate concentration optimization and positive controls (e.g., zileuton). Quantify IC₅₀ values via nonlinear regression analysis and validate with triplicate experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antioxidant activity of this compound across different studies?

- Methodology : Conduct a systematic review to identify variables causing discrepancies (e.g., assay type, oxidation substrates). For example, DPPH and FRAP assays may yield conflicting results due to solubility differences. Replicate experiments under standardized conditions and perform meta-analysis to isolate confounding factors .

Q. What molecular dynamics (MD) simulation parameters are critical for studying this compound’s interaction with 5-LOX?

- Methodology : Use docking software (e.g., AutoDock Vina) with force fields (e.g., AMBER) to model ligand-receptor interactions. Validate binding poses via MD simulations (≥100 ns) in explicit solvent. Analyze root-mean-square deviation (RMSD) and free energy landscapes (MM-PBSA) to confirm stability .

Q. How should researchers design dose-response studies to evaluate this compound’s efficacy in animal models?

- Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define dose ranges. Use logarithmic scaling (e.g., 10 mg/kg, 50 mg/kg, 100 mg/kg) and include vehicle control groups. Monitor biomarkers (e.g., leukotriene levels) and apply ANOVA with post-hoc Tukey tests for statistical rigor .

Methodological and Ethical Considerations

Q. What strategies enhance the comprehensiveness of literature reviews on this compound?

- Methodology : Use systematic search strings (e.g., "this compound AND (synthesis OR 5-LOX inhibition)") across databases (PubMed, SciFinder). Apply the PICO framework to filter studies by Population (enzyme/cell lines), Intervention (this compound concentration), Comparison (positive/negative controls), and Outcome (IC₅₀, % inhibition) .

Q. How can researchers ensure ethical compliance in studies involving this compound-derived therapeutics?

- Methodology : Obtain approval from institutional review boards (IRBs) for animal or human studies. Adhere to ARRIVE guidelines for preclinical reporting, including randomization and blinding protocols. Disclose conflicts of interest and data ownership in publications .

Data Presentation and Validation

Table 1 : Key Parameters for this compound Characterization

| Technique | Parameters | Reference Values |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.2–7.4 (aromatic H), δ 3.5 (amide H) | Muthuraman et al. 2019 |

| HPLC Purity | >95% (λ = 254 nm) | |

| 5-LOX Inhibition | IC₅₀ = 8.2 ± 0.3 µM |

Table 2 : Common Pitfalls in this compound Research and Solutions

| Pitfall | Solution |

|---|---|

| Low reproducibility of synthesis | Document solvent purity and reaction atmosphere |

| Inconsistent bioassay results | Standardize substrate batches and assay temperature |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.